molecular formula C10H27NO2Si3 B14063691 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane

4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane

Cat. No.: B14063691
M. Wt: 277.58 g/mol
InChI Key: KBJCPMVINZFMLP-UHFFFAOYSA-N
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Description

4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is a silicon-based compound that has gained significant attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an aminopropyl group attached to a silicon atom, which is further connected to a tetramethyl-disilaheptane backbone. The presence of both organic and inorganic components in its structure makes it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane typically involves the reaction of 3-aminopropyltriethoxysilane with other silicon-containing precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanol derivatives, while substitution reactions can yield a variety of functionalized silanes .

Mechanism of Action

The mechanism of action of 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane involves its interaction with various molecular targets. The aminopropyl group can form covalent bonds with other molecules, leading to the formation of stable complexes. The silicon atoms in the compound can also interact with metal oxides, enhancing the compound’s ability to modify surfaces and improve material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is unique due to its specific structural arrangement, which provides a balance between organic and inorganic components. This unique structure enhances its versatility and effectiveness in various applications compared to other similar compounds .

Properties

Molecular Formula

C10H27NO2Si3

Molecular Weight

277.58 g/mol

InChI

InChI=1S/C10H27NO2Si3/c1-15(2,3)12-10(13-16(4,5)6)14-9-7-8-11/h10H,7-9,11H2,1-6H3

InChI Key

KBJCPMVINZFMLP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(O[Si](C)(C)C)[Si]CCCN

Origin of Product

United States

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